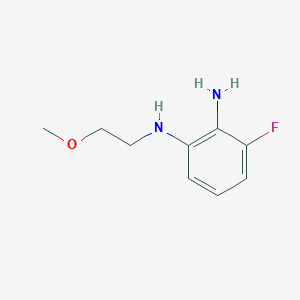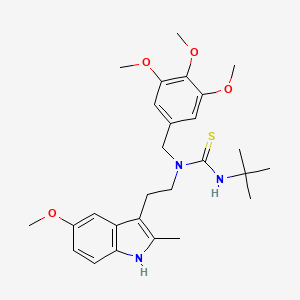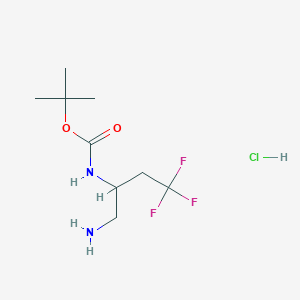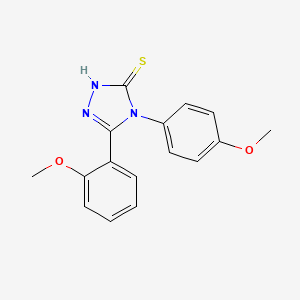
3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine, also known as FMeEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMeEDA is a derivative of benzene-1,2-diamine that contains a fluorine atom and a 2-methoxyethyl group.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This compound may also induce apoptosis by activating the p53 tumor suppressor gene.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to induce the expression of several genes involved in apoptosis, including p53 and Bax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine is its potent antiproliferative activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, this compound also has some limitations for lab experiments. For example, this compound is highly toxic and must be handled with care. In addition, this compound is not water-soluble, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine. One area of research is the development of new anticancer drugs based on this compound. Researchers are also investigating the potential use of this compound in combination with other drugs to enhance its anticancer activity. Another area of research is the investigation of this compound's potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits potent antiproliferative activity against cancer cells and has been shown to induce apoptosis. However, this compound also has some limitations for lab experiments, such as its toxicity and low solubility. Future research on this compound is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine can be achieved through a multi-step process that involves the reaction of 3-fluoroaniline with 2-methoxyethylamine, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected intermediate is then reacted with diethyl oxalate to form the desired product, this compound.
Aplicaciones Científicas De Investigación
3-Fluoro-N1-(2-methoxyethyl)benzene-1,2-diamine has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the development of new anticancer drugs. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3-fluoro-1-N-(2-methoxyethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-5-12-8-4-2-3-7(10)9(8)11/h2-4,12H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCNSTHSVLGCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=CC=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyclohex-1-en-1-ylethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2557721.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2557723.png)

![3-(4-Fluorophenyl)-1'-[(3-fluorophenyl)methyl]-1,1-dioxo-spiro[1,3-thiazolidine-2,3'-indoline]-2',4-dione](/img/structure/B2557728.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2557729.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2557733.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2557734.png)


![2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557737.png)
![3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one](/img/structure/B2557740.png)
